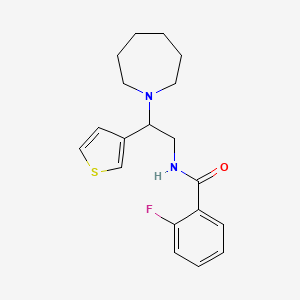

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide

Description

“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” is a synthetic organic compound that features a combination of azepane, thiophene, and fluorobenzamide moieties

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS/c20-17-8-4-3-7-16(17)19(23)21-13-18(15-9-12-24-14-15)22-10-5-1-2-6-11-22/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSWXIURBRGMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Fluorobenzamide Moiety: The final step often involves the formation of the amide bond between the azepane-thiophene intermediate and 2-fluorobenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.

Substitution: Nucleophiles like amines or thiols for substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for functionalization, enabling the synthesis of more complex molecules. Researchers utilize it to create derivatives that may possess enhanced properties or novel biological activities.

Biological Research

In biological contexts, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. For instance, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide may interact with specific proteins or enzymes, potentially modulating their activity. Preliminary studies indicate that it could serve as a lead compound in drug discovery targeting various diseases.

Medicinal Chemistry

The therapeutic potential of this compound is particularly noteworthy. It has been explored for anti-inflammatory, antimicrobial, and anticancer activities. For example, compounds structurally related to this compound have shown promise as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression.

Case Study: HDAC Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of HDACs, leading to cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves modulation of gene expression related to cell proliferation and survival pathways.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials or as intermediates in pharmaceutical synthesis. Its stability and reactivity make it suitable for various applications in material science and drug formulation.

Mechanism of Action

The mechanism of action of “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity. The azepane ring could enhance binding affinity, while the thiophene and fluorobenzamide groups might contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide

- N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide

Uniqueness

“N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” is unique due to the presence of the azepane ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to its piperidine or morpholine analogs. This uniqueness can translate to differences in biological activity, making it a compound of interest for further research.

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide is a synthetic compound that has garnered interest due to its potential biological activity. This compound is characterized by a complex structure that includes an azepane ring, a thiophene moiety, and a fluorobenzamide group. Understanding its biological activity is crucial for exploring its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C19H25N3O2S2

- Molecular Weight : 391.55 g/mol

- CAS Number : 946303-77-1

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, indicating it may be a relatively new or niche compound. However, insights can be drawn from related compounds and structural analogs.

The compound's mechanism of action is hypothesized to involve interactions with specific molecular targets, potentially including:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit various enzymes, which could extend to this compound as well. For instance, sulfonamide derivatives have shown effectiveness in inhibiting glycine transporter 1 (GlyT1), suggesting a possible pathway for this compound .

Potential Therapeutic Applications

While direct studies on this specific compound are scarce, the following therapeutic areas are suggested based on its structure and related compounds:

- CNS Disorders : Given the potential for CNS penetration indicated by pharmacokinetic studies of similar compounds, this compound may be explored for neurological applications.

- Antimicrobial Activity : The thiophene and azepane structures are often associated with antimicrobial properties, warranting further investigation into their effectiveness against various pathogens.

- Anti-inflammatory Properties : Compounds with similar structural motifs have been explored for anti-inflammatory effects, which could also apply here.

Research Findings

A limited number of studies have investigated the biological activity of related compounds. For instance, research on phenyl sulfonamides has shown that modifications to the azepane structure can enhance potency against GlyT1 . Such findings suggest that structural optimization could yield derivatives of this compound with improved biological activity.

Case Studies and Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.